molecular formula C11H15N3O3 B13902852 Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B13902852
M. Wt: 237.25 g/mol
InChI Key: HCOSIFHESYXLKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves several steps:

    Reaction of 4-aminopyrazole with adipic acid dihydrazide: This reaction produces 4-adipic acid dihydrazide pyrazole.

    Reaction with 2,3-dibromopropane in the presence of sodium chloride: This step yields 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.

    Reaction with tert-butyl chloroformate under basic conditions: This step produces tert-butyl 4-(2,3-dibromopropyl)adipic acid dihydrazide pyrazole.

    Treatment with sodium ethoxide: This final step yields this compound.

Chemical Reactions Analysis

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other similar compounds.

Biological Activity

Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2} with a molecular weight of approximately 238.29 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Synthetic pathways often focus on modifying the carboxylate and ketone functionalities to enhance biological activity. For example, one study reported the synthesis of various substituted derivatives which were evaluated for their inhibitory effects on HIV-1 integrase, showcasing the importance of structural modifications in enhancing potency .

Antiviral Activity

Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrazine scaffold exhibit notable antiviral properties. A key study indicated that certain compounds in this class inhibit HIV-1 integrase with IC50 values as low as 74 nM, significantly impacting viral replication . This suggests that this compound could be a promising candidate for further development as an antiviral agent.

Antimicrobial Properties

In addition to its antiviral activity, related compounds have shown effectiveness against Mycobacterium tuberculosis by targeting pantothenate synthetase (PS), an essential enzyme for bacterial survival. A series of derivatives were synthesized and evaluated for their inhibitory activity against PS with promising results . This highlights the potential of this compound in combating resistant bacterial strains.

Study on HIV-1 Integrase Inhibition

A detailed investigation into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrazines revealed that specific substituents enhance binding affinity to the integrase active site. The lead compound demonstrated significant inhibition of both integrase-catalyzed strand transfer and HIV replication in cellular models .

Antimycobacterial Activity Assessment

In another study focusing on Mycobacterium tuberculosis, researchers synthesized a range of pyrazolo derivatives and assessed their activity against non-replicating persistent forms of the bacteria. The results indicated that some compounds exhibited IC50 values in the low micromolar range against PS, suggesting potential therapeutic applications for treating tuberculosis .

Summary Table of Biological Activities

Activity Type Target IC50 Value Reference
HIV-1 Integrase InhibitionIntegrase catalytic activity74 nM
Antimycobacterial ActivityPantothenate synthetaseLow micromolar

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-6-7-14-8(9(13)15)4-5-12-14/h4-5H,6-7H2,1-3H3

InChI Key

HCOSIFHESYXLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1=O

Origin of Product

United States

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